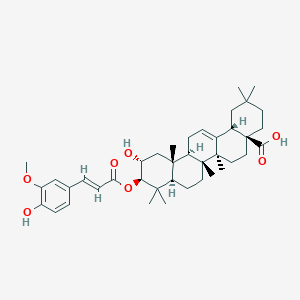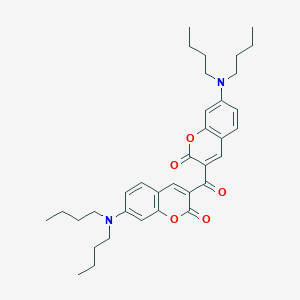
3,4-双(三氟甲基)-1H-吡唑
描述
3,4-Bis(trifluoromethyl)-1H-pyrazole (3,4-BTP) is a versatile and valuable chemical compound with numerous applications. It is a heterocyclic compound with two trifluoromethyl groups attached to the pyrazole ring. 3,4-BTP has been widely studied due to its unique properties and wide range of applications.
科学研究应用
合成与表征
3,4-双(三氟甲基)-1H-吡唑和相关化合物因其在各种应用中的潜力而成为研究的重点。该研究的一个关键方面涉及实用合成方法的开发。Gerus 等人(2012 年)开发了 3,4-双-和 3,4,5-三(三氟甲基)吡唑的直接合成方法,使用四氟化硫将吡唑核心中的羧基转化为三氟甲基。这些方法允许进行克级制备和综合表征,包括晶体学分析、pKa 值测定和荧光测量 (Gerus 等人,2012 年)。
在锂离子电池中的应用
值得注意的是对吡唑衍生物在锂离子电池 (LIB) 中应用的研究。Von Aspern 等人(2020 年)合成了一种新型甲基化吡唑衍生物 1-甲基-3,5-双(三氟甲基)-1H-吡唑 (MBTFMP),并将其性能与 LIB 中已知的功能添加剂进行了比较。他们的研究结果表明,使用 MBTFMP 时电池循环性能显着提高,表明其作为高压 LIB 应用功能添加剂的潜力 (von Aspern 等人,2020 年)。
结构分析
了解这些化合物的结构对于它们的应用至关重要。Alkorta 等人(1999 年)在 120 K 下对 3,5-双(三氟甲基)吡唑进行了 X 射线分子结构分析。他们发现该化合物通过 N-H⋯N 氢键形成四聚体,并且需要一些质子无序来解释单体的几何特征。这种结构见解对于潜在应用至关重要 (Alkorta 等人,1999 年)。
氟化学与材料科学
Maspero 等人(2012 年)报告了 3,5-双(三氟甲基)-1H-吡唑的制备及其转化为各种 4-官能化衍生物。他们评估了这些化合物的化学和物理性质,突出了吡唑在开发具有不寻常且有趣性质的材料中的作用 (Maspero 等人,2012 年)。
安全和危害
未来方向
作用机制
Target of Action
It’s known that trifluoromethyl group-containing compounds are often used in drug discovery due to their unique properties . They can interact with a variety of biological targets, influencing the activity of enzymes, receptors, and other proteins .
Mode of Action
Compounds containing the trifluoromethyl group are known to exhibit unique electronic properties, which can influence their interaction with biological targets . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its binding affinity to its targets .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds can participate in various biochemical reactions and influence different pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially improve the bioavailability of 3,4-bis(trifluoromethyl)-1h-pyrazole .
Result of Action
Trifluoromethyl-containing compounds are often associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 3,4-Bis(trifluoromethyl)-1H-pyrazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .
生化分析
Biochemical Properties
3,4-Bis(trifluoromethyl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as rhodium and nickel complexes . These interactions are crucial as they can influence the catalytic activity of the enzymes, potentially leading to the development of new catalytic processes. The nature of these interactions involves the formation of mononuclear complexes, which have been characterized spectroscopically and structurally .
Cellular Effects
The effects of 3,4-Bis(trifluoromethyl)-1H-pyrazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the growth of drug-resistant bacteria, indicating its potential as an antimicrobial agent . The impact on cell signaling pathways and gene expression suggests that 3,4-Bis(trifluoromethyl)-1H-pyrazole could be a valuable tool in studying cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3,4-Bis(trifluoromethyl)-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound forms complexes with rhodium and nickel, which can alter the catalytic properties of these metals . Additionally, changes in gene expression have been observed, further highlighting the compound’s influence on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Bis(trifluoromethyl)-1H-pyrazole can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 3,4-Bis(trifluoromethyl)-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful. Understanding these dosage effects is crucial for potential therapeutic applications.
Metabolic Pathways
3,4-Bis(trifluoromethyl)-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with rhodium and nickel complexes suggests that it may influence metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 3,4-Bis(trifluoromethyl)-1H-pyrazole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3,4-Bis(trifluoromethyl)-1H-pyrazole is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
4,5-bis(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6N2/c6-4(7,8)2-1-12-13-3(2)5(9,10)11/h1H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERNNUCUUZXPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289278 | |
| Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19968-19-5 | |
| Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19968-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)


![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)
![8-(6-Hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)
